Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
CAS No.: 871333-98-1
Cat. No.: VC3359717
Molecular Formula: C7H11BO2
Molecular Weight: 137.97 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid - 871333-98-1](/images/structure/VC3359717.png)
Specification
CAS No. | 871333-98-1 |
---|---|
Molecular Formula | C7H11BO2 |
Molecular Weight | 137.97 g/mol |
IUPAC Name | 2-bicyclo[2.2.1]hept-2-enylboronic acid |
Standard InChI | InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2 |
Standard InChI Key | USTOMIGLBPEIBM-UHFFFAOYSA-N |
SMILES | B(C1=CC2CCC1C2)(O)O |
Canonical SMILES | B(C1=CC2CCC1C2)(O)O |
Introduction
Chemical Structure and Properties
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is characterized by its unique bicyclic structure with the boronic acid functionality positioned at the 2-en (alkene) position. This strategic placement of the boronic acid group contributes significantly to its chemical reactivity and synthetic utility.
The compound is identified by the CAS number 871333-98-1 and has a molecular formula of C₇H₁₁BO₂, corresponding to a molecular weight of 137.972 g/mol . Its structure can be represented by the SMILES notation OB(C1=CC2CC1CC2)O, which describes the spatial arrangement of atoms within the molecule .
Table 1: Physical and Chemical Properties of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Property | Value |
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Molecular Formula | C₇H₁₁BO₂ |
Molecular Weight | 137.972 g/mol |
CAS Number | 871333-98-1 |
MDL Number | MFCD14279382 |
SMILES | OB(C1=CC2CC1CC2)O |
Complexity | 176 |
Covalently-Bonded Unit Count | 1 |
Heavy Atom Count | 10 |
Hydrogen Bond Acceptor Count | 2 |
Hydrogen Bond Donor Count | 2 |
Rotatable Bond Count | 1 |
Undefined Atom Stereocenter Count | 2 |
The compound's molecular structure features a bicyclo[2.2.1]heptene core, which consists of a cyclohexene ring fused with a methylene bridge. This creates a rigid, cage-like framework that contributes to the compound's distinctive three-dimensional structure. The boronic acid group (-B(OH)₂) is attached to the double bond (C=C) at the 2-position, resulting in an sp²-hybridized carbon-boron bond .
Synthesis and Preparation Methods
The synthesis of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid typically involves hydroboration reactions of norbornene derivatives. While the search results don't provide specific synthetic protocols for this exact compound, similar boronic acid derivatives are synthesized through hydroboration reactions using boron-containing reagents such as borane (BH₃) or diborane (B₂H₆).
For related compounds such as (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid, the synthesis often involves moderate temperature conditions and the use of solvents like tetrahydrofuran (THF) or diethyl ether. The reactions are typically conducted under an inert atmosphere to prevent oxidation of the boronic acid functionality.
Purification techniques such as recrystallization or chromatography are commonly employed to obtain the desired product with high purity. In industrial settings, continuous flow reactors and automated systems may enhance the efficiency and yield of the synthesis.
Chemical Reactions and Applications
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid participates in a diverse range of chemical reactions, making it a versatile building block in organic synthesis. Based on the reactivity of structurally similar compounds, several key reaction types can be identified.
Cross-Coupling Reactions
The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates in the presence of a palladium catalyst. These reactions are fundamental in the construction of complex organic molecules, pharmaceutical intermediates, and natural products.
Photoredox-Catalyzed Transformations
Recent research has demonstrated the utility of bicyclic boronic esters in photoredox-catalyzed cyclobutane synthesis. These reactions proceed through a deboronative radical process, highlighting the versatility of such compounds in modern synthetic methodologies .
In one specific application, a bicyclo[2.2.1]heptane (norbornane) substrate was successfully employed in such a transformation, yielding the corresponding product with excellent diastereoselectivity . This demonstrates the potential of bicyclic boronic acid derivatives in stereoselective synthesis.
General Reaction Types
Based on the reactivity patterns of structurally similar boronic acids, Bicyclo[2.2.1]hept-2-en-2-ylboronic acid likely undergoes the following reaction types:
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Oxidation: Conversion of the boronic acid group to boronic esters or borates using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).
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Reduction: Transformation of the boronic acid group to boranes or borohydrides using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: Replacement of the boronic acid group with other functional groups through various reaction mechanisms.
Applications in Organic Synthesis
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecular frameworks.
Building Block in Synthetic Chemistry
The compound functions as a versatile building block for the synthesis of various organic molecules. Its bicyclic structure introduces rigidity and defined stereochemistry into target compounds, while the boronic acid functionality enables further transformations through various coupling reactions .
Cyclobutane Synthesis
Photoredox-catalyzed deboronative radical processes utilizing bicyclic boronic esters have been reported for the synthesis of cyclobutanes. These reactions demonstrate high diastereoselectivity, particularly when employing bicyclo[2.2.1]heptane substrates .
The formation of cyclobutanes through such processes typically involves single-electron transfer mechanisms and subsequent radical cyclization. The bicyclic structure of the starting material influences the stereochemical outcome of the reaction, leading to predictable and controllable stereochemistry in the products .
Medicinal Chemistry Applications
While the search results don't provide specific information about the medicinal applications of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid itself, structurally related boronic acids have demonstrated significant potential in drug discovery and development.
Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them valuable in the design of enzyme inhibitors and other biologically active compounds. For example, related compounds have been investigated for their anticancer properties, particularly through proteasome inhibition mechanisms that lead to apoptosis in cancer cells.
Table 2: Potential Medicinal Applications of Bicyclic Boronic Acid Derivatives
Application Area | Mechanism | Potential Target |
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Anticancer Therapy | Proteasome Inhibition | Various Cancer Cell Lines |
Enzyme Inhibitors | Formation of Reversible Covalent Bonds | Diols and Nucleophilic Residues |
Drug Delivery Systems | Boron-Containing Polymers | Various Therapeutic Targets |
Material Science Applications
The unique structural features of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and similar compounds lend themselves to applications in material science, particularly in polymer chemistry.
The boronic acid functionality can be utilized in the synthesis of boron-containing polymers with tailored properties for applications such as drug delivery systems or chemical sensors. The distinctive bicyclic backbone contributes to the mechanical properties and thermal stability of resulting materials.
Additionally, the ability of boronic acids to form reversible covalent bonds with diols can be exploited in the development of self-healing materials and stimuli-responsive polymers that undergo reversible crosslinking in response to environmental changes.
Comparative Analysis with Related Compounds
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid shares structural similarities with several other compounds, including (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid (CAS: 871333-99-2) and Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- (CAS: 5655618) .
The primary difference between Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid lies in the presence of three methyl groups (at positions 1, 7, and 7) in the latter. These methyl substituents influence the compound's steric properties, reactivity, and biological activity.
Table 3: Comparison of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | C₇H₁₁BO₂ | 137.972 | Basic bicyclic framework with boronic acid at 2-en position |
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid | C₁₀H₁₇BO₂ | 180.05 | Three additional methyl groups at positions 1, 7, and 7 |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- | C₁₂H₂₀O₂ | 196.2860 | Hydroxyl group (as acetate) instead of boronic acid |
The presence of the boronic acid functionality in Bicyclo[2.2.1]hept-2-en-2-ylboronic acid distinguishes it from many other bicyclic derivatives, imparting unique reactivity and enabling participation in specific chemical reactions such as Suzuki-Miyaura coupling.
Future Research Directions
Based on the current understanding of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and related compounds, several promising research directions can be identified:
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Development of New Photoredox-Catalyzed Transformations: Further exploration of photoredox-catalyzed processes utilizing this compound could lead to novel synthetic methodologies for the construction of complex molecular frameworks .
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Medicinal Chemistry Applications: Investigation of the potential biological activities of derivatives and analogues of this compound, particularly in the context of anticancer therapy and enzyme inhibition.
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Green Chemistry Approaches: Development of environmentally friendly synthesis methods for this compound and exploration of its use in sustainable chemical processes.
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Material Science Applications: Further exploration of the use of this compound and its derivatives in the development of advanced materials with tailored properties.
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